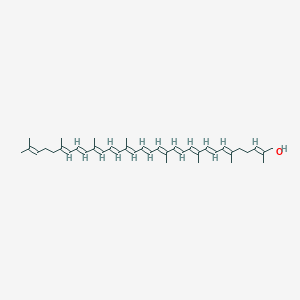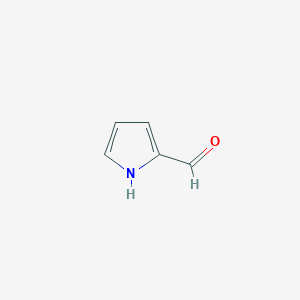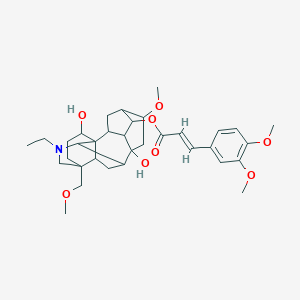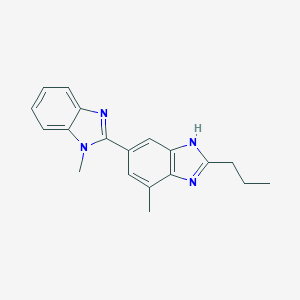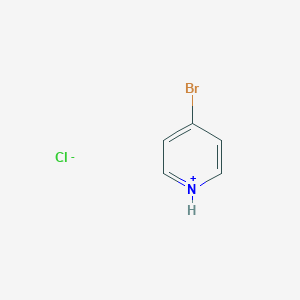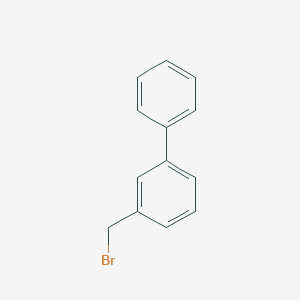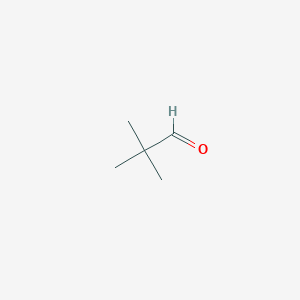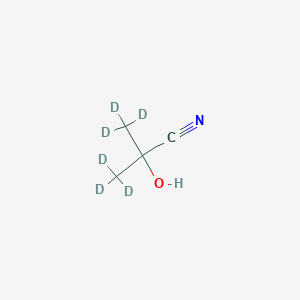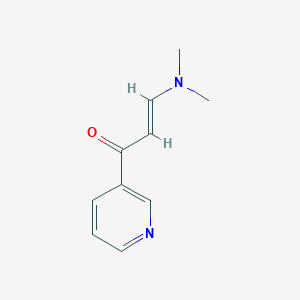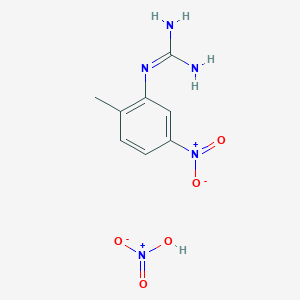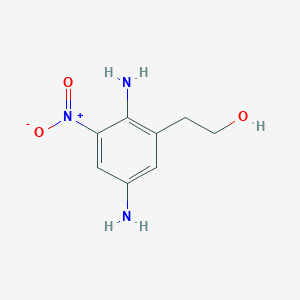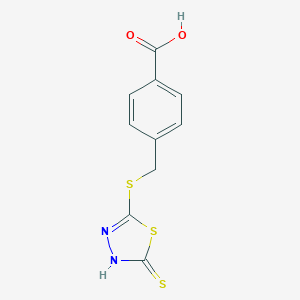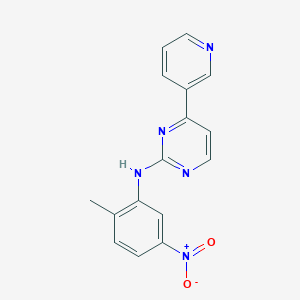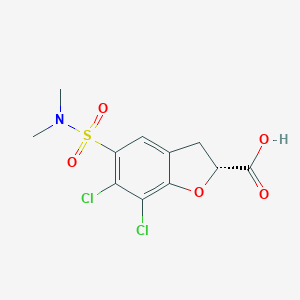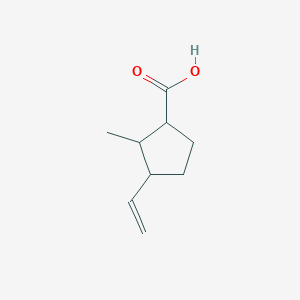
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- is a cyclic carboxylic acid with a molecular formula of C8H12O2. It is a colorless liquid that is soluble in water and ethanol. Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been the subject of scientific research due to its potential for use in the development of new drugs and other applications.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- in lab experiments is its potential for use in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs that target specific pathways.
Orientations Futures
There are several potential future directions for research involving cyclopentanecarboxylic acid, 3-ethenyl-2-methyl-. One area of research could focus on further understanding its mechanism of action. Another area of research could focus on developing new drugs that target specific pathways. Additionally, research could focus on exploring its potential applications in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- can be synthesized through a variety of methods. One common method involves the reaction of cyclopentadiene with methacrolein in the presence of a catalyst. Another method involves the reaction of 3-methylcyclopentene with carbon monoxide and hydrogen in the presence of a catalyst.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been the subject of scientific research due to its potential for use in the development of new drugs. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
108451-44-1 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-ethenyl-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-3-7-4-5-8(6(7)2)9(10)11/h3,6-8H,1,4-5H2,2H3,(H,10,11) |
Clé InChI |
JCYVKRFGVAUOTR-UHFFFAOYSA-N |
SMILES |
CC1C(CCC1C(=O)O)C=C |
SMILES canonique |
CC1C(CCC1C(=O)O)C=C |
Synonymes |
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



